2-(Diethylamino)ethyl 4-Amino-3-hydroxybenzoate Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-Amino-3-hydroxybenzoate Hydrochloride typically involves the esterification of 4-amino-3-hydroxybenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 4-Amino-3-hydroxybenzoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and substituted aromatic compounds .
Scientific Research Applications
2-(Diethylamino)ethyl 4-Amino-3-hydroxybenzoate Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by blocking sodium ion channels in nerve cells, thereby preventing the initiation and transmission of nerve impulses . This action results in a temporary loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of action potential propagation .
Comparison with Similar Compounds
Similar Compounds
- Procaine Hydrochloride
- Lidocaine Hydrochloride
- Bupivacaine Hydrochloride
Comparison
2-(Diethylamino)ethyl 4-Amino-3-hydroxybenzoate Hydrochloride is unique due to its specific molecular structure, which provides a balance between potency and duration of action . Compared to procaine hydrochloride, it has a longer duration of action and a higher potency . Lidocaine hydrochloride and bupivacaine hydrochloride are more potent but may have different side effect profiles .
Properties
Molecular Formula |
C13H21ClN2O3 |
---|---|
Molecular Weight |
288.77 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-amino-3-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3.ClH/c1-3-15(4-2)7-8-18-13(17)10-5-6-11(14)12(16)9-10;/h5-6,9,16H,3-4,7-8,14H2,1-2H3;1H |
InChI Key |
HQGDSGMKUSWATA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C=C1)N)O.Cl |
Origin of Product |
United States |
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